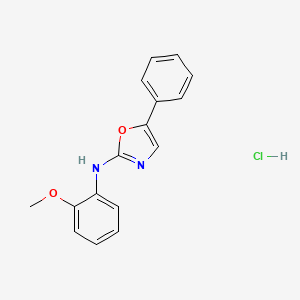
N-(2-methoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- GW577921A is a compound with significant applications in various fields. It belongs to a class of organic molecules known for their diverse properties.
- Its chemical structure consists of :
GW577921A
- The compound’s name suggests that it may be part of a larger series or family of related compounds.
- Further research is needed to understand its origins, discovery, and initial applications.
Preparation Methods
- Synthetic routes for GW577921A involve intricate organic chemistry. Unfortunately, specific details about its preparation methods are not readily available in the literature.
- Industrial production methods likely involve multi-step syntheses, purification, and optimization for yield and purity.
- Researchers may use advanced techniques such as catalysis, protecting groups, and chiral resolution to synthesize GW577921A.
Chemical Reactions Analysis
- GW577921A likely undergoes various chemical reactions due to its functional groups and structural features.
- Common reactions include oxidation, reduction, substitution, and cyclization.
- Reagents and conditions depend on the specific reaction. For example:
- Oxidation: Use strong oxidants like potassium permanganate or chromic acid.
- Reduction: Employ reducing agents such as lithium aluminum hydride or hydrogen gas over a metal catalyst.
- Substitution: React with nucleophiles (e.g., amines, alkoxides) to replace functional groups.
- Major products formed from these reactions could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
- GW577921A has diverse applications:
Medicine: Investigate its potential as a drug candidate. Assess its pharmacological properties, toxicity, and bioavailability.
Chemistry: Explore its reactivity, stability, and interactions with other molecules.
Biology: Study its effects on cellular processes, receptors, and signaling pathways.
Industry: Evaluate its use in materials science, catalysis, or as a building block for other compounds.
Mechanism of Action
- The compound’s mechanism of action remains an open question.
- Researchers would investigate its molecular targets (e.g., enzymes, receptors) and pathways affected.
- Understanding its mode of action is crucial for therapeutic applications.
Comparison with Similar Compounds
- GW577921A can be compared to related compounds:
GW577922B: A structurally similar analog with subtle differences.
GW577920C: Another member of the GW5779xx series.
GW577923D: A closely related compound with distinct properties.
- Highlight GW577921A’s unique features compared to these analogs.
Properties
Molecular Formula |
C16H15ClN2O2 |
|---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C16H14N2O2.ClH/c1-19-14-10-6-5-9-13(14)18-16-17-11-15(20-16)12-7-3-2-4-8-12;/h2-11H,1H3,(H,17,18);1H |
InChI Key |
IHXLWHUWFVFLCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=C(O2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


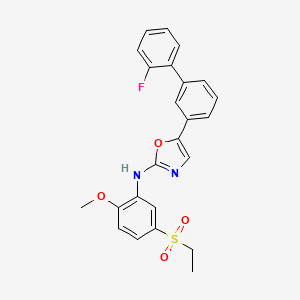
![3-[(5-Phenyl-1,3-oxazol-2-yl)amino]benzonitrile;hydrochloride](/img/structure/B10755137.png)
![methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1,3-benzothiazol-2-yl]carbamate;hydrochloride](/img/structure/B10755139.png)
![N-(3-chloro-4-phenylmethoxyphenyl)-6-[5-[(1-oxo-1,4-thiazinan-4-yl)methyl]furan-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755143.png)

![N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine](/img/structure/B10755158.png)
![N-(3-bromo-4-phenylmethoxyphenyl)-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755178.png)
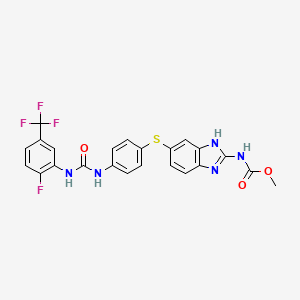
![N-cyclopropyl-4-(6-morpholinopyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B10755183.png)
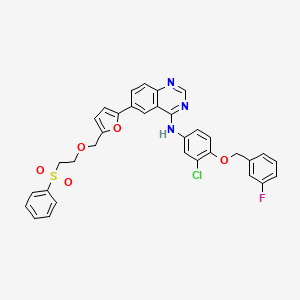
![2-methoxy-4-[(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B10755201.png)
![6-[5-[[2-(benzenesulfonyl)ethylamino]methyl]furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine;hydrochloride](/img/structure/B10755208.png)
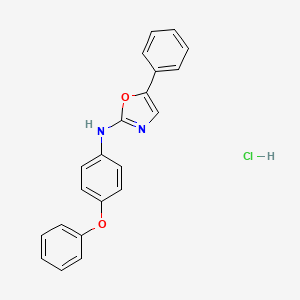
![methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonyl-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B10755227.png)
